2-(Anthracen-2-YL)ethan-1-OL
Description
Structure
3D Structure
Properties
CAS No. |
114191-96-7 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-anthracen-2-ylethanol |
InChI |
InChI=1S/C16H14O/c17-8-7-12-5-6-15-10-13-3-1-2-4-14(13)11-16(15)9-12/h1-6,9-11,17H,7-8H2 |
InChI Key |
GJLKVLSGIDSXKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCO |
Origin of Product |
United States |
Synthetic Methodologies for 2 Anthracen 2 Yl Ethan 1 Ol and Its Analogues
Strategies for Anthracene (B1667546) Functionalization at the C-2 Position
Functionalizing the anthracene molecule at the C-2 position is a key challenge in the synthesis of the target compound. The electron density distribution in anthracene favors electrophilic substitution at the C-9 and C-10 positions. acs.org Therefore, indirect methods are often necessary to achieve substitution at the less reactive C-2 position.
Precursor Synthesis from 2-Bromoanthracene (B1280076) Derivatives, e.g., via Organometallic Intermediates
A common and effective strategy commences with 2-bromoanthracene as a starting material. ossila.com This halogenated precursor allows for the introduction of various functional groups at the C-2 position through the formation of organometallic intermediates.
One prominent method involves the generation of a Grignard reagent. mnstate.edusigmaaldrich.com The reaction of 2-bromoanthracene with magnesium metal in an appropriate anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields 2-anthracenylmagnesium bromide. sigmaaldrich.comreddit.comyoutube.com This organometallic species serves as a potent nucleophile.
Alternatively, organolithium intermediates can be formed. rsc.org This typically involves a halogen-lithium exchange reaction, where 2-bromoanthracene is treated with an organolithium reagent like n-butyllithium. mdpi.comresearchgate.net The resulting 2-lithioanthracene is also a powerful nucleophile. In some cases, transmetalation of the aryllithium intermediate with a zinc salt like zinc chloride (ZnCl2) can lead to a more stable organozinc reagent, which can improve yields in subsequent reactions. organic-chemistry.org
These organometallic intermediates are crucial for forming the carbon-carbon bond necessary to introduce the ethan-1-ol side chain.
Introduction of the Ethan-1-OL Moiety
Once the C-2 functionalized anthracene precursor, typically an organometallic species, is prepared, the ethan-1-ol moiety can be introduced through several pathways.
A straightforward approach is the reaction of the Grignard or organolithium reagent with ethylene (B1197577) oxide. This reaction opens the epoxide ring and, after an acidic workup, directly yields 2-(anthracen-2-yl)ethan-1-ol.
Another common method involves the reaction of the organometallic intermediate with a two-carbon electrophile containing a masked or protected hydroxyl group. For instance, reaction with acetaldehyde (B116499) would yield a secondary alcohol, 1-(anthracen-2-yl)ethan-1-ol, which is an isomer of the target compound. To obtain the desired primary alcohol, a different strategy is required.
One such strategy involves the reaction of the organometallic reagent with a protected 2-bromoethanol (B42945) or a similar electrophile. However, a more common and controlled approach involves a two-step process. First, the organometallic reagent is reacted with paraformaldehyde to introduce a hydroxymethyl group, yielding (anthracen-2-yl)methanol. Subsequent chain extension would be required to form the ethan-1-ol side chain.
A more direct route involves the reaction with a suitable ester, such as ethyl formate, followed by reduction. However, the most common and efficient method for creating the ethan-1-ol side chain from a C-2 functionalized precursor often involves the reduction of a corresponding carboxylic acid or ester derivative. For example, if 2-anthracenecarboxaldehyde is available, it can be converted to the corresponding cinnamic acid derivative via a Wittig or Horner-Wadsworth-Emmons reaction, followed by reduction of both the double bond and the carboxylic acid.
Alternatively, 2-anthracenecarboxaldehyde can be reduced to anthracene-2-methanol. This alcohol can then be converted to the corresponding halide and subsequently reacted with a cyanide source, followed by hydrolysis and reduction to yield the desired this compound.
A more direct approach involves the reduction of 2-anthraceneacetic acid or its esters. These acetic acid derivatives can be prepared from 2-bromoanthracene via palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling with a suitable boronic ester containing a protected acetic acid moiety can be employed. wikipedia.org Subsequent reduction of the ester or acid functionality with a reducing agent like lithium aluminum hydride (LiAlH4) would furnish this compound.
Advanced Synthetic Approaches to Related Anthracene-Containing Alcohols
Modern synthetic organic chemistry offers a variety of advanced methodologies for the construction of complex molecules like anthracene-containing alcohols. These methods often provide greater efficiency, selectivity, and functional group tolerance compared to traditional approaches.
Transition metal-catalyzed cross-coupling reactions are at the forefront of these advanced methods. nih.gov The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst, is a powerful tool for forming carbon-carbon bonds. wikipedia.orgbeilstein-journals.orgmdpi.comresearchgate.net For the synthesis of anthracene-containing alcohols, 2-bromoanthracene could be coupled with a boronic acid or ester that already contains the ethanol (B145695) moiety or a precursor to it. For example, coupling with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanol would directly introduce the desired side chain.
The Heck reaction, another palladium-catalyzed process, can be used to couple 2-bromoanthracene with an alkene like ethyl acrylate. nsf.gov The resulting α,β-unsaturated ester can then be reduced to the saturated alcohol.
Furthermore, C-H activation methodologies represent a significant advancement in organic synthesis, allowing for the direct functionalization of C-H bonds and bypassing the need for pre-functionalized starting materials. nih.govfrontiersin.org While functionalization of the C-9 and C-10 positions is more common, selective C-H activation at the C-2 position of anthracene is an area of ongoing research and could provide a more direct route to the desired products.
Other advanced strategies include [2+2+2] cycloaddition reactions to construct the anthracene core itself with the desired substitution pattern already in place. nih.govacs.org For instance, the cobalt-catalyzed cyclotrimerization of alkynes can be designed to yield specifically substituted anthracenes. beilstein-journals.org
The following table summarizes some of the key reactions and reagents used in the synthesis of this compound and its analogues.
| Reaction Type | Key Reagents | Purpose | Reference |
| Grignard Reaction | 2-Bromoanthracene, Mg, Ethylene Oxide | Formation of C-C bond and introduction of the ethanol moiety | mnstate.edusigmaaldrich.com |
| Organolithium Reaction | 2-Bromoanthracene, n-BuLi, Ethylene Oxide | Alternative to Grignard for C-C bond formation | rsc.orgmdpi.com |
| Suzuki-Miyaura Coupling | 2-Bromoanthracene, Boronic ester of ethanol, Pd catalyst | C-C bond formation with pre-functionalized partner | wikipedia.orgresearchgate.net |
| Reduction of Carboxylic Acid/Ester | 2-Anthraceneacetic acid, LiAlH4 | Conversion of a carbonyl group to an alcohol | |
| Heck Reaction | 2-Bromoanthracene, Ethyl acrylate, Pd catalyst | Formation of a C-C double bond, precursor to the side chain | nsf.gov |
Electronic Absorption Characteristics and Transitions
The electronic absorption spectra of anthracene and its derivatives, including this compound, are characterized by transitions between different electronic states. adpcollege.ac.in When a molecule absorbs ultraviolet or visible light, its electrons are promoted from the ground state to a higher excited state, typically involving the excitation of an electron from a bonding or non-bonding orbital to an anti-bonding orbital. adpcollege.ac.in
The primary electronic transitions observed in these aromatic systems are π → π* transitions, arising from the excitation of electrons in the delocalized π-system of the anthracene core. adpcollege.ac.in These transitions are responsible for the characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the molecular structure and substitution pattern.
In addition to π → π* transitions, compounds containing heteroatoms with lone pairs of electrons, such as the oxygen in the hydroxyl group of this compound, can also exhibit n → π* transitions. adpcollege.ac.in These transitions involve the promotion of a non-bonding electron to an anti-bonding π* orbital and are typically weaker and occur at longer wavelengths compared to π → π* transitions. adpcollege.ac.in The presence of a hydroxyl group can also lead to n → σ* transitions, which involve the excitation of a non-bonding electron to an anti-bonding σ* orbital and generally require higher energy. adpcollege.ac.in
The absorption spectra of some anthracene derivatives show distinct vibronic structures, which result from the coupling of electronic transitions with vibrational modes of the molecule. The specific electronic transitions and their corresponding absorption maxima are influenced by the nature and position of substituents on the anthracene ring.
Table 1: Electronic Transitions in Anthracene Derivatives
| Transition Type | Description | Typical Wavelength Range |
|---|---|---|
| σ → σ* | Excitation of a σ bonding electron to a σ* anti-bonding orbital. Requires high energy. | < 200 nm adpcollege.ac.in |
| n → σ* | Excitation of a non-bonding electron to a σ* anti-bonding orbital. | 150 - 250 nm adpcollege.ac.in |
| π → π* | Excitation of a π bonding electron to a π* anti-bonding orbital. | 200 - 400 nm |
Fluorescence Emission Pathways and Quantum Yields
Upon absorption of light and promotion to an excited singlet state, molecules like this compound can return to the ground state through various radiative and non-radiative pathways. Fluorescence is the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). mdpi.com Anthracene and its derivatives are well-known for their strong fluorescence, typically in the blue to green region of the visible spectrum. hep.com.cn
The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a critical parameter that quantifies the efficiency of the fluorescence process. acs.org For anthracene derivatives, Φf values can be high, indicating that fluorescence is a major de-excitation pathway. hep.com.cn For instance, some 9,10-disubstituted anthracenes exhibit high fluorescence quantum yields. scirp.org The quantum yield is highly dependent on the molecular structure, the presence of substituents, and the solvent environment. bjraylight.com For example, the fluorescence quantum yield of 9,10-diphenylanthracene (B110198) in cyclohexane (B81311) is reported to be as high as 0.97. bjraylight.com
Several factors can influence the fluorescence emission and quantum yield:
Molecular Rigidity: Increased rigidity in the molecular structure often leads to higher quantum yields by reducing non-radiative decay pathways such as vibrational relaxation.
Solvent Polarity: The polarity of the solvent can affect the energy of the excited state and thus the emission wavelength. In some cases, increasing solvent polarity can lead to a decrease in quantum yield due to stabilization of charge transfer states that decay non-radiatively.
Temperature: Temperature can also impact the quantum yield, with higher temperatures often leading to increased non-radiative decay and lower quantum yields.
Aggregation: In concentrated solutions or the solid state, aggregation of molecules can occur, leading to changes in the emission spectrum and often a decrease in fluorescence intensity, a phenomenon known as aggregation-caused quenching. mdpi.com
Table 2: Photophysical Data for Selected Anthracene Derivatives
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) |
|---|---|---|---|---|
| Anthracene | Ethanol | 356, 375, 394 | 380, 401, 424 | 0.27 bjraylight.com |
| 9,10-Diphenylanthracene | Cyclohexane | 358, 377, 397 | 409, 431 | 0.97 bjraylight.com |
Photoinduced Electron Transfer (PET) Mechanisms
Photoinduced electron transfer (PET) is a fundamental process in which an electron is transferred from a donor molecule to an acceptor molecule following the photoexcitation of one of them. nih.gov In the context of this compound and its derivatives, the anthracene moiety can act as a fluorophore and an electron donor or acceptor, depending on the nature of the linked chemical group.
The PET process can lead to fluorescence quenching, where the fluorescence of the anthracene core is diminished because the excited state is deactivated by the electron transfer process before fluorescence can occur. This principle is the basis for the design of fluorescent sensors. For example, a system can be designed where in the "off" state, PET occurs, and fluorescence is quenched. Upon binding of an analyte, the PET process is inhibited, leading to a restoration of fluorescence in the "on" state. rsc.org
The efficiency of PET is governed by several factors, including the distance and orientation between the donor and acceptor, the driving force of the reaction (related to the redox potentials of the donor and acceptor and the excitation energy), and the reorganization energy of the system. In some anthracene-based systems, PET can lead to the formation of charge-separated states, consisting of a radical cation and a radical anion. ias.ac.in The stability and lifetime of these charge-separated species are crucial for applications in areas like artificial photosynthesis and molecular electronics. ias.ac.in Studies on donor-acceptor compounds linking an anthracene donor to one or two benzoquinone acceptors have shown that PET can be enhanced by quantum coherence. nih.gov
Electronic Energy Transfer (EET) Phenomena
Electronic energy transfer (EET) is a process where excitation energy is transferred from an excited donor molecule to an acceptor molecule. mdpi.com This non-radiative process is crucial in many photophysical and biological systems. There are two primary mechanisms for EET:
Förster Resonance Energy Transfer (FRET): This is a long-range dipole-dipole interaction that occurs when the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor.
Dexter Electron Exchange: This is a short-range process that requires the wavefunctions of the donor and acceptor to overlap. It involves the simultaneous exchange of two electrons.
In systems containing this compound or its derivatives, the anthracene unit can act as an energy donor to a suitable acceptor molecule. The efficiency of EET depends on factors such as the spectral overlap between the donor emission and acceptor absorption, the distance and relative orientation of the chromophores, and the fluorescence quantum yield of the donor. A photochemical mechanism known as proton-coupled energy transfer (PCEnT) has been observed in anthracene-phenol-pyridine triads, where singlet-singlet energy transfer occurs despite a lack of spectral overlap, enabled by coupled proton transfer in the acceptor unit. nih.gov
Impact of Substituent Effects on Photophysical Behavior
Substituents on the anthracene ring have a profound impact on the photophysical properties of the molecule. acs.org Electron-donating groups (like -OH, -NH₂) and electron-withdrawing groups (like -CN, -NO₂) can significantly alter the electronic structure of the anthracene core, leading to changes in absorption and emission wavelengths, quantum yields, and lifetimes. hep.com.cnacs.org
Effect on Absorption and Emission: Electron-donating groups generally cause a red-shift (bathochromic shift) in the absorption and emission spectra, while electron-withdrawing groups can also induce red-shifts. acs.orgrsc.org The magnitude of the shift depends on the strength and position of the substituent. For example, placing substituents along the direction of the transition dipole moment of the bright La excited state can increase oscillator strengths. acs.org
Effect on Quantum Yield: Substituents can either enhance or quench fluorescence. For instance, heavy atoms or certain functional groups can promote intersystem crossing to the triplet state, thereby reducing the fluorescence quantum yield. Conversely, substituents that increase the rigidity of the molecule can enhance fluorescence.
Donor-Acceptor Systems: The introduction of both electron-donating and electron-withdrawing groups on the anthracene core can create a "push-pull" system. nih.gov This can lead to the formation of an intramolecular charge transfer (ICT) excited state, which often results in a large Stokes shift and solvent-dependent fluorescence.
Research has shown that for 9-substituted anthracene derivatives, stronger electron-withdrawing effects lead to larger red shifts in the maximum wavelength for photodimerization. rsc.org
Thermally Activated Delayed Fluorescence (TADF) Potential and Characterization
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, which is particularly important for applications in organic light-emitting diodes (OLEDs). rsc.org In TADF molecules, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is very small. rsc.org This small energy gap allows for efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state, facilitated by thermal energy. researchgate.net The up-converted excitons can then decay radiatively via fluorescence, leading to a delayed emission component.
Anthracene derivatives are being explored as potential TADF materials. nih.govrsc.org The design of anthracene-based TADF molecules often involves creating a donor-acceptor architecture where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated. researchgate.net This separation helps to minimize the ΔEST. For example, theoretical studies on 9-cyano-10-diphenylamino-anthracene have investigated its TADF properties. nih.gov
The characterization of TADF involves measuring the photoluminescence decay profiles, which typically show a prompt fluorescence component and a delayed fluorescence component. The temperature dependence of the emission intensity and lifetime provides further evidence for the TADF mechanism. Efficient TADF materials require both a small ΔEST and a high photoluminescence quantum yield. rsc.org
Chemical and Physical Properties
The chemical and physical properties of 2-(Anthracen-2-YL)ethan-1-OL are largely dictated by the interplay between the aromatic anthracene (B1667546) core and the polar hydroxyl group. While specific experimental data for this compound is scarce, its properties can be inferred from its structure and by comparison with its precursor, 2-acetylanthracene.
| Property | 2-Acetylanthracene | This compound (Predicted) |
| Molecular Formula | C₁₆H₁₂O | C₁₆H₁₄O |
| Molecular Weight | 220.27 g/mol sigmaaldrich.com | 222.28 g/mol |
| Appearance | Yellow solid sigmaaldrich.com | White to off-white solid |
| Melting Point | 189-192 °C sigmaaldrich.com | Expected to be lower than the precursor due to the introduction of a flexible side chain and potential for intermolecular hydrogen bonding. |
| Solubility | Soluble in organic solvents like benzene (B151609) and chloroform. | Expected to have increased solubility in polar solvents like ethanol (B145695) and methanol (B129727) due to the hydroxyl group, while retaining solubility in some organic solvents. |
Chemosensor Applications of 2 Anthracen 2 Yl Ethan 1 Ol Based Probes
Design Principles for Anthracene-Based Fluorescent Chemosensors
The fundamental design of an anthracene-based fluorescent chemosensor involves the integration of a receptor unit, responsible for binding the target analyte, with the anthracene (B1667546) fluorophore. nih.govnih.govresearchgate.netrsc.orgacs.orgresearchgate.net The interaction between the receptor and the analyte induces a change in the photophysical properties of the anthracene unit, leading to a detectable signal.
Receptor-Fluorophore Integration Strategies
A common strategy in designing these sensors is the "fluorophore-spacer-receptor" model. nih.gov In this arrangement, the anthracene fluorophore is covalently linked to a receptor moiety via a short spacer, often a methyl or ethyl group. nih.gov The receptor is designed to selectively bind a specific analyte. This modular design allows for the tuning of the sensor's properties by modifying either the receptor to target different analytes or the fluorophore to alter the emission wavelength. For instance, various receptors like crown ethers, calixarenes, and nitrogen-containing macrocycles have been appended to anthracene to detect specific metal ions. researchgate.netnih.gov
"Turn-on" and "Turn-off" Sensing Mechanisms
Anthracene-based chemosensors can operate through two primary signaling mechanisms: "turn-off" and "turn-on" fluorescence. nih.govnih.govresearchgate.netrsc.org
"Turn-off" sensors exhibit a decrease or quenching of their fluorescence intensity upon binding to the analyte. rsc.org This quenching can occur through various mechanisms, including photoinduced electron transfer (PET) or energy transfer from the excited fluorophore to the bound analyte. nih.govrsc.org For example, anthracene-based sensors with thiourea (B124793) moieties as anion receptors show fluorescence quenching upon binding with anions like acetate (B1210297) and fluoride (B91410). rsc.org
"Turn-on" sensors , conversely, show an increase in fluorescence intensity upon analyte binding. nih.govacs.org This is often achieved by suppressing a pre-existing quenching pathway. For instance, a sensor might be designed such that in its free state, the fluorescence is quenched by a nearby group. Upon analyte binding, a conformational change can disrupt this quenching, leading to a "turn-on" response. nih.gov This type of sensor is often preferred as it provides a positive signal against a dark background, which can enhance sensitivity. acs.org Some sensors can even exhibit a "turn-off-on" response to certain analytes. acs.org
Mechanisms of Analyte Recognition and Signal Transduction
The signaling mechanism in 2-(Anthracen-2-YL)ethan-1-OL based probes is dictated by the electronic interactions between the anthracene fluorophore, the receptor, and the analyte.
Ligand-to-Metal Charge Transfer (LMCT) Processes
In some sensor designs, particularly those involving transition metal ions, Ligand-to-Metal Charge Transfer (LMCT) can be the operative signaling mechanism. researchgate.net LMCT involves the transfer of an electron from a ligand-centered orbital to a metal-centered orbital upon photoexcitation. libretexts.org For this to occur, the ligand must have relatively high-energy filled orbitals and the metal ion must have low-lying empty or partially filled orbitals. libretexts.org This charge transfer process can alter the excited state dynamics of the fluorophore, leading to a change in its emission properties. The binding of a metal ion to the receptor can facilitate this process, resulting in a detectable signal. researchgate.net
Photoinduced Electron Transfer (PET) Modulation
Photoinduced Electron Transfer (PET) is a widely utilized mechanism in the design of fluorescent chemosensors. nih.govnih.govrsc.orgnih.gov In a typical PET sensor, the receptor has a high-lying HOMO (Highest Occupied Molecular Orbital) that can donate an electron to the photoexcited fluorophore, quenching its fluorescence. nih.gov
Upon binding of an analyte (e.g., a cation) to the receptor, the energy of the receptor's HOMO is lowered. montclair.edu This energetic change can inhibit the PET process, as the electron transfer from the receptor to the excited fluorophore becomes energetically unfavorable. Consequently, the fluorescence of the anthracene moiety is restored, leading to a "turn-on" signal. nih.govmontclair.edu The efficiency of PET is sensitive to the distance and orientation between the donor (receptor) and the acceptor (fluorophore), as well as the energy gap between their respective orbitals. bohrium.com
Electronic Energy Transfer (EET) Modulation
Electronic Energy Transfer (EET), also known as Förster Resonance Energy Transfer (FRET), is another important mechanism for signal transduction in fluorescent sensors. nih.gov This process involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. rsc.org
In the context of an anthracene-based sensor, the anthracene unit can act as the energy donor. If the analyte itself is a chromophore or is bound to an acceptor chromophore, and its absorption spectrum overlaps with the emission spectrum of the anthracene donor, EET can occur. acs.org This energy transfer quenches the fluorescence of the anthracene donor and may lead to sensitized emission from the acceptor, providing a ratiometric signaling response. The efficiency of EET is highly dependent on the distance between the donor and acceptor, making it a "spectroscopic ruler" for probing binding events. ias.ac.in
| Mechanism | Description | Signal Output | Key Factors |
| Ligand-to-Metal Charge Transfer (LMCT) | Electron transfer from a ligand orbital to a metal orbital upon photoexcitation. libretexts.org | Change in fluorescence (quenching or enhancement). | Energy levels of ligand and metal orbitals. libretexts.org |
| Photoinduced Electron Transfer (PET) | Electron transfer from the receptor to the photoexcited fluorophore, leading to quenching. Analyte binding modulates this process. nih.govnih.gov | "Turn-on" or "Turn-off" fluorescence. | HOMO energy level of the receptor, distance and orientation between receptor and fluorophore. montclair.edubohrium.com |
| Electronic Energy Transfer (EET/FRET) | Non-radiative energy transfer from an excited donor (anthracene) to an acceptor chromophore. rsc.org | Quenching of donor fluorescence and possibly sensitized emission from the acceptor. | Spectral overlap between donor emission and acceptor absorption, distance between donor and acceptor. acs.org |
Detection of Cations: Metal Ions (e.g., Zn²⁺, Ag⁺, Cr³⁺, Cu²⁺)
Probes based on the anthracene framework have been extensively developed for the detection of various metal cations that are significant in biological and environmental systems. The design of these sensors typically involves coupling the anthracene fluorophore to a chelating agent that provides a selective binding site for the target metal ion.
Zinc (Zn²⁺): Zinc is a crucial element in many biological processes, and its detection is of significant interest. Anthracene-based sensors for Zn²⁺ often utilize a PET mechanism. In a typical design, a receptor like di-2-picolylamine (DPA) is linked to the anthracene fluorophore. cam.ac.uk In the absence of Zn²⁺, the fluorescence of anthracene is quenched due to electron transfer from the amine receptor to the excited fluorophore. cam.ac.uk Upon binding Zn²⁺, this PET process is inhibited, leading to a significant "turn-on" fluorescence response. cam.ac.uk For instance, an anthracene-appended amide sensor (A₁) was shown to exhibit an 18-fold fluorescence enhancement upon binding Cu²⁺ and also responded selectively to Zn²⁺, allowing it to discriminate between Zn²⁺ and the chemically similar Cd²⁺. tandfonline.com The binding stoichiometry for this sensor with Zn²⁺ was determined to be 2:1. tandfonline.com Similarly, macrocyclic ligands featuring an anthracene tail have been designed to sense Zn²⁺ in aqueous solutions, where metal coordination to the ligand's amine groups prevents fluorescence quenching. mdpi.com
Silver (Ag⁺): Silver ions are an environmental concern, and fluorescent probes offer a sensitive means for their detection. An aggregation-induced-emission (AIE)-active molecule derived from anthracene, DSAI, was developed for Ag⁺ sensing. nih.gov In the presence of Ag⁺, a cytosine-rich DNA strand forms a hairpin structure, causing the DSAI probe to aggregate on its surface and produce a strong fluorescent emission, representing a "turn-on" mechanism. nih.gov Schiff base sensors derived from anthracene have also been reported for the selective detection of Ag⁺, with the sensing mechanism attributed to a ligand-to-metal charge transfer (LMCT) process that quenches fluorescence. researchgate.net
Chromium (Cr³⁺): Chromium (III) is an essential trace element, but it can be toxic at higher concentrations. A highly selective "turn-on" fluorescent probe for Cr³⁺ was developed from 2-aminoanthracene (B165279) and 2-thiophenecarboxaldehyde (ANT-Th). semanticscholar.org The sensing mechanism involves the Cr³⁺-promoted hydrolysis of the probe's C=N bond, which releases the highly fluorescent 2-aminoanthracene. semanticscholar.org This probe demonstrated a rapid response time of less than a minute and a low detection limit of 0.4 µM. semanticscholar.org The selectivity was high against many other metal ions, although some interference was noted from Fe³⁺ and Al³⁺ at much higher concentrations. semanticscholar.org
Copper (Cu²⁺): Copper is another biologically important but potentially toxic metal ion. Anthracene-based probes have been widely studied for Cu²⁺ detection. Often, Cu²⁺ acts as a fluorescence quencher due to its paramagnetic nature. However, "turn-on" sensors have also been designed. An anthracene-appended PET chemosensor, A₁, demonstrated a significant fluorescence enhancement with Cu²⁺, a phenomenon less common for this ion. tandfonline.com Other designs, such as adenine-linked anthracene probes, show "ON-OFF" signaling, where the fluorescence is quenched upon the addition of Cu²⁺. d-nb.info The detection limit for some anthracene-based probes for Cu²⁺ can reach the nanomolar range. For example, 9,10-bis(8-quinolinoxymethyl)anthracene can detect Cu²⁺ with a limit of 150 nM. researchgate.net
| Probe | Target Analyte | Sensing Mechanism | Signal Change | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Anthracene-DPA Conjugate | Zn²⁺ | PET Inhibition | Turn-on | Not Specified | cam.ac.uk |
| A₁ (Amide Sensor) | Zn²⁺, Cu²⁺ | PET Inhibition | Turn-on | 3.08 µM (Zn²⁺), 1.75 µM (Cu²⁺) | tandfonline.com |
| DSAI (AIE Probe) | Ag⁺ | AIE | Turn-on | 155 nM | nih.gov |
| ANT-Th (Schiff Base) | Cr³⁺ | C=N Bond Hydrolysis | Turn-on | 0.4 µM | semanticscholar.org |
| 9,10-bis(8-quinolinoxymethyl)anthracene | Cu²⁺ | Quenching | Turn-off | 150 nM | researchgate.net |
Detection of Anions (e.g., AcO⁻)
The detection of anions by fluorescent chemosensors is a growing field, driven by the importance of anions in biological and chemical systems. Anthracene-based probes for anions often utilize hydrogen bonding interactions or deprotonation events to signal the presence of the target.
Acetate (AcO⁻): For the detection of acetate, sensors are designed with receptor sites capable of interacting with the anion. Quinizarin (1,4-dihydroxy-anthraquinone), a derivative of the anthracene family, has been used as a simple and cost-effective sensor for acetate. iitpkd.ac.inmdpi.com The two hydroxyl groups on the anthraquinone (B42736) structure act as receptors. mdpi.com Upon interaction with acetate, the phenolic-OH group is deprotonated, which facilitates a photoinduced electron transfer (PET) process from the resulting phenoxide to the anthraquinone moiety. iitpkd.ac.in This PET mechanism effectively quenches the natural fluorescence of the probe, leading to a "turn-off" signal. iitpkd.ac.in This interaction also causes a visible color change, allowing for colorimetric detection. iitpkd.ac.in The binding has been shown to be reversible, which is a valuable feature for a chemical sensor. iitpkd.ac.in While not directly derived from this compound, this example illustrates how the broader anthracene structural family can be employed for anion sensing.
| Probe | Target Analyte | Sensing Mechanism | Signal Change | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Quinizarin (QZ) | AcO⁻ | Deprotonation / PET | Turn-off | ppb level | iitpkd.ac.inmdpi.com |
Monitoring Chemical Transformations and Environmental Parameters (e.g., viscosity)
The sensitivity of the anthracene fluorophore to its physical environment makes it an ideal component for probes that monitor environmental parameters like viscosity. Viscosity is a critical parameter in many fields, including materials science and cell biology.
Viscosity: Probes designed to measure viscosity are often referred to as "molecular rotors." Their fluorescence properties are highly dependent on their ability to undergo intramolecular rotation. In low-viscosity environments, the molecule can freely rotate, which provides a non-radiative pathway for the excited state to decay, resulting in weak fluorescence. In a high-viscosity medium, this rotation is restricted, which closes the non-radiative pathway and forces the molecule to decay via fluorescence, leading to a significant emission enhancement. mdpi.com Several anthracene-based molecular rotors have been developed. For example, anthracene carboxyimides show strong fluorescence in highly viscous environments due to this restricted intramolecular rotation. mdpi.com Another class of viscosity-sensitive probes utilizes the principle of aggregation-induced emission (AIE). A near-infrared fluorophore based on tetranitrile-anthracene (TPAEQ) was designed to determine viscosity via AIE. rsc.org As viscosity increases, the probe molecules aggregate, leading to enhanced emission. rsc.org This particular probe was successfully used to monitor viscosity changes during the spoilage of fluid drinks. rsc.org
| Probe | Target Parameter | Sensing Mechanism | Signal Change | Application | Reference |
|---|---|---|---|---|---|
| Anthracene Carboxyimides | Viscosity | Restricted Intramolecular Rotation | Fluorescence Enhancement | Solvent viscosity sensing | mdpi.com |
| Tetranitrile-anthracene (TPAEQ) | Viscosity | Aggregation-Induced Emission (AIE) | Fluorescence Enhancement | Monitoring food spoilage | rsc.orgresearchgate.net |
| 9,10-di(piperazinyl)anthracene derivatives | Viscosity | AIEgen | Fluorescence Enhancement | Imaging dense organelles in cells | chemrxiv.org |
Real-time Monitoring and In-situ Detection Methodologies
A key advantage of fluorescent chemosensors is their ability to provide rapid or instantaneous responses, which enables real-time monitoring of analyte concentrations. researchgate.net This capability is crucial for tracking dynamic processes in industrial, environmental, and biological systems. Furthermore, the strong visual signal (color change or fluorescence) produced by many anthracene-based probes facilitates the development of simple, portable, and in-situ detection methods.
For example, test paper strips have been developed for the rapid and on-site detection of metal ions. semanticscholar.orgfrontiersin.org These strips are coated with the chemosensor, and upon exposure to a sample containing the target ion, a distinct color change becomes visible to the naked eye under ambient or UV light. semanticscholar.orgfrontiersin.org A test paper system was successfully developed for the naked-eye detection of Cr³⁺ using the ANT-Th probe. semanticscholar.org This provides a practical and low-cost method for field analysis without the need for sophisticated instrumentation. semanticscholar.org
In the context of biological systems, in-situ detection is achieved through bioimaging. Anthracene-based probes that are cell-permeable can be used to visualize and quantify analytes within living cells and even whole organisms like zebrafish. researchgate.netresearchgate.net The fast response time of these probes allows for the real-time tracking of ion uptake and fluctuation during cellular processes. researchgate.net For instance, fluorescent probes have been used for the in-situ observation of Zn²⁺ in live cells, providing valuable insights into its biological roles. researchgate.net These methodologies bridge the gap between laboratory analysis and practical, real-world applications.
Supramolecular Chemistry and Self Assembly of 2 Anthracen 2 Yl Ethan 1 Ol Derivatives
Non-covalent Interactions Driving Assembly
The spontaneous organization of molecules into well-defined, stable, and ordered aggregates is a process known as self-assembly. In the case of 2-(Anthracen-2-YL)ethan-1-OL derivatives, this process is primarily governed by a delicate balance of several non-covalent interactions. These weak interactions, including π-π stacking, C-H···π interactions, and hydrogen bonding, collectively dictate the structure and stability of the resulting supramolecular assemblies.
π-π Stacking Interactions
The table below summarizes key aspects of π-π stacking interactions in the self-assembly of anthracene (B1667546) derivatives.
| Interaction Type | Description | Key Factors | Resulting Structures |
| π-π Stacking | Attraction between the electron clouds of aromatic rings. | Planarity of the anthracene core, presence of substituents. | 1D stacks, columnar structures. |
C-H···π Interactions
Key features of C-H···π interactions are highlighted in the table below.
| Interaction Type | Description | Strength | Influence on Assembly |
| C-H···π Interaction | A weak hydrogen bond between a C-H group and a π-system. | Weaker than π-π stacking and hydrogen bonding. | Stabilizes crystal packing, influences molecular arrangement. |
Hydrogen Bonding Interactions
The presence of the hydroxyl (-OH) group in this compound introduces the possibility of hydrogen bonding, a powerful and directional non-covalent interaction. Hydrogen bonds are formed between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. In the context of this compound derivatives, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of extended networks. mdpi.com The interplay of hydrogen bonding with π-π stacking is often a key factor in controlling the self-assembly process, and in some cases, it is a prerequisite for the formation of ordered assemblies in solution. nih.govsemanticscholar.org The directional nature of hydrogen bonds allows for a high degree of control over the final supramolecular structure. mdpi.com
The table below outlines the characteristics of hydrogen bonding in this context.
| Interaction Type | Description | Role of -OH group | Impact on Self-Assembly |
| Hydrogen Bonding | Strong, directional interaction involving a hydrogen atom and an electronegative atom. | Acts as both a donor and an acceptor. | Formation of extended networks, directs the assembly process. |
Formation of Chiral Supramolecular Structures and Aggregates
Chirality, or "handedness," is a fundamental property in chemistry and biology. The transfer of chirality from the molecular level to the supramolecular level can lead to the formation of fascinating and functional structures. Anthracene derivatives, including those of this compound, can form chiral supramolecular aggregates through several mechanisms. If the parent molecule is chiral, its chirality can be directly transferred to the supramolecular assembly. nih.gov However, even achiral anthracene derivatives can form chiral aggregates in a chiral environment, such as in the presence of a chiral solvent or a chiral template. nih.gov Furthermore, the attachment of chiral moieties, such as sugars, to the anthracene core can effectively induce chirality in the resulting self-assembled structures. nih.govacs.org The chirality of these aggregates can often be detected by techniques like circular dichroism (CD) spectroscopy. nih.gov
Hierarchical Self-Assembly Processes
Hierarchical self-assembly refers to the process where molecules first assemble into simple, primary structures, which then organize into larger, more complex, and often functional, superstructures. This multi-step assembly process is common for anthracene derivatives. researchgate.net For example, individual molecules might first form one-dimensional stacks through π-π stacking and hydrogen bonding. These initial stacks can then further assemble into higher-order structures such as fibers, ribbons, sheets, or tubes. nih.gov The final morphology of these hierarchical structures is dictated by the intricate balance of the various non-covalent interactions at play. researchgate.net The ability to control these hierarchical assembly processes is a key goal in the design of advanced functional materials.
Role of the Anthracene Core in Supramolecular Design
Lack of Specific Research on the Supramolecular Host-Guest Chemistry of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the supramolecular host-guest chemistry and encapsulation of the compound This compound . While the broader class of anthracene derivatives is known to participate in various supramolecular assemblies, including host-guest systems, specific studies and detailed research findings concerning the title compound are not available in the public domain.
The principles of supramolecular chemistry suggest that the anthracene moiety of this compound could engage in π-π stacking interactions, a common feature in the self-assembly of aromatic molecules. Furthermore, the hydroxyl group could potentially participate in hydrogen bonding, directing the formation of specific supramolecular structures. However, without experimental data from dedicated research, any discussion of its behavior in host-guest systems would be purely speculative.
Due to the strict requirement to focus solely on documented research findings for this compound, and the current lack of such specific information, it is not possible to provide an article on its supramolecular host-guest chemistry and encapsulation that meets the required standards of scientific accuracy and detail. The creation of data tables and detailed research findings as requested is unachievable without a foundation of empirical evidence from peer-reviewed sources.
Therefore, the section on "Supramolecular Host-Guest Chemistry and Encapsulation" for this compound cannot be developed at this time. Further research in the scientific community would be necessary to elucidate the specific properties and behaviors of this compound in the context of supramolecular chemistry.
Materials Science Applications of 2 Anthracen 2 Yl Ethan 1 Ol Derived Materials
Organic Electronics Applications
Derivatives of 2-(Anthracen-2-YL)ethan-1-OL are instrumental in the field of organic electronics, particularly in the development of Organic Field-Effect Transistors (OFETs). beilstein-journals.orgnih.gov The planar structure and high air stability of the anthracene (B1667546) unit contribute to strong intermolecular interactions, which are advantageous for the active layer in OFETs. researchgate.netrsc.org
Researchers have synthesized novel organic semiconductors by creating thiophene-anthracene oligomers. pkusz.edu.cnacs.org These materials exhibit excellent stability and electrical characteristics, making them suitable for flexible electronics. pkusz.edu.cnacs.org In OFETs, these semiconductors have demonstrated high field-effect mobilities of up to 0.50 cm²/Vs and on/off current ratios greater than 10⁷. pkusz.edu.cnacs.org The stability of these materials is attributed to their higher energy gap (2.8 eV) compared to materials like pentacene (B32325) (2.2 eV). acs.org The nearly flat, symmetric molecular geometry of these derivatives facilitates tight, herringbone-style molecular packing, which is crucial for efficient charge transport. pkusz.edu.cn
The derivatization of anthracene has been a key strategy to improve charge carrier mobility in both organic single-crystal transistors and thin-film transistors. researchgate.net For instance, 2,2'-bianthracenyl has been successfully employed as an organic semiconductor in OFET devices. beilstein-journals.orgnih.govresearchgate.net The ability to modify the side chains of anthracene derivatives, a process known as side-chain engineering, has proven effective in enhancing both charge transport and fluorescence characteristics. rsc.org
Table 1: Performance of Anthracene-Derivative-Based OFETs
| Derivative Type | Key Feature | Achieved Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Thiophene-Anthracene Oligomers | High Stability & High Mobility | up to 0.50 | > 10⁷ | pkusz.edu.cnacs.org |
| 2,2'-bianthracenyl | Semiconductor Layer | - | - | beilstein-journals.orgnih.govresearchgate.net |
| 2-(4-octyloxyphenyl)anthracene | High Hole Mobility | up to 2.59 | - | rsc.org |
Optoelectronic Devices and Light-Emitting Materials
Anthracene derivatives are foundational to the development of optoelectronic devices, especially Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.org They are utilized in various roles, including as blue-to-red light emitters and as charge-transporting materials. rsc.orgrsc.org The strong fluorescence of the anthracene core makes it a prime candidate for creating efficient light-emitting layers. rsc.org
For example, OLEDs fabricated with 9,10-diphenylanthracene (B110198) derivatives function as blue light emitters. beilstein-journals.orgnih.govresearchgate.net Similarly, a 2,2'-bianthracene derivative has been used to create a green and fluorescent OLED. beilstein-journals.orgnih.govresearchgate.net The introduction of bulky substituents at various positions on the anthracene ring, such as in 2-tert-butyl-9,10-bis(triarylamine) anthracenes, can enhance thermal stability (Tg above 130 °C) and improve device stability by promoting an amorphous structure. rsc.org
Researchers have designed multifunctional materials by combining a fluorescent anthracene core with liquid crystal moieties. A derivative, 2-(4-octyloxyphenyl)anthracene (AntPh-OC8), demonstrated a photoluminescence quantum yield (PLQY) of 40.9% and was used in an OLED that produced a solid-state blue emission with a current efficiency of 1.82 cd A⁻¹. rsc.org Another material, BABCz, a derivative of 4,4′-bis[(N-carbazole)styryl]biphenyl, was used in a simple OLED device that emitted blue-green light at 535 nm. mdpi.com
The development of materials with narrowband emission is crucial for next-generation displays. researchgate.net Anthracene derivatives are being explored for this purpose to meet the wide-color gamut standards like BT.2020. researchgate.net
Table 2: Characteristics of Anthracene-Derivative-Based OLEDs
| Derivative | Role/Application | Emission Color/Wavelength | Performance Metric | Reference |
| 9,10-diphenylanthracene | Emitter | Blue | - | beilstein-journals.orgnih.govresearchgate.net |
| 2,2'-bianthracene | Emitter | Green | - | beilstein-journals.orgnih.govresearchgate.net |
| 2-(4-octyloxyphenyl)anthracene | Emitter | Blue | 1.82 cd A⁻¹ Current Efficiency | rsc.org |
| BABCz | Emitter | Blue-green (535 nm) | - | mdpi.com |
| 2-tert-butyl-9,10-bis(triarylamine) anthracenes | Emitter/Transport | - | High Thermal Stability (Tg > 130°C) | rsc.org |
Development of Functional Luminescent Materials
The inherent fluorescence of the anthracene moiety is harnessed to create functional luminescent materials that can act as sensors and probes. researchgate.netresearchgate.net By strategically modifying the structure of this compound, researchers can tune the emission properties and create materials that respond to specific environmental changes.
A series of luminescent compounds was developed by combining anthracene and 2,2'-dipyridylamine (B127440) units. rsc.org By altering the connection points and extending the π-conjugation, the emission wavelengths of these compounds were tuned from violet to red in both solution and solid states. rsc.org Some of these compounds exhibited prominent solvatochromism, where the emission color changes with the polarity of the solvent, indicating their potential as environmental sensors. rsc.org For instance, one such compound displayed an emission peak at 526 nm in cyclohexane (B81311), which shifted to 627 nm in DMSO. rsc.org
Furthermore, a deep-blue emitting derivative from this series was used to fabricate an OLED with excellent color purity, demonstrating the practical applicability of these functional materials. rsc.org The design of such materials often involves creating a donor-π-acceptor (D–π–A) framework to induce intramolecular charge transfer (ICT), which is responsible for the sensitive emission properties. rsc.org
Switches and Responsive Materials Design
A key photochemical property of anthracene and its derivatives is the ability to undergo a [4+4] cycloaddition reaction upon irradiation with UV light (typically >300 nm). specificpolymers.comnih.gov This photodimerization is often reversible, with the original anthracene monomers being regenerated by thermal treatment or irradiation at a shorter wavelength (e.g., 254 nm). specificpolymers.comresearchgate.net This reversible process is the basis for creating photoresponsive materials, molecular switches, and self-healing networks. specificpolymers.comresearchgate.net
This photocycloaddition has been used to create reversible polymer networks. specificpolymers.com Anthracene-containing copolymers can be crosslinked through photodimerization with UV light and then dissociated back to their original state by heating, demonstrating potential for recyclable and self-healing materials. specificpolymers.com For example, anthracene-modified polyurethanes have shown self-healing properties based on this reversible dimerization. specificpolymers.com
This switching behavior can also modulate other properties. A dysprosium-anthracene complex was reported as a thermally and photoresponsive luminescent single-molecule magnet. rsc.org The [4+4] photocycloaddition of the anthracene units in this material resulted in a switch of its luminescence from yellow to blue-white and a significant change in its magnetic properties. rsc.org In another example, a multi-component switch was designed where the fluorescence of an anthracene unit was controlled by three independent inputs: the oxidation state of a ferrocene (B1249389) group, the protonation of an amine, and ion coordination. researchgate.net These examples highlight the versatility of the anthracene core in designing sophisticated, multi-stimuli-responsive materials. researchgate.netrsc.org
Computational Studies and Theoretical Insights into 2 Anthracen 2 Yl Ethan 1 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, balancing accuracy with computational efficiency. It is instrumental in predicting a wide array of molecular properties by approximating the electron density of a system. For molecules like 2-(Anthracen-2-YL)ethan-1-OL, DFT calculations can reveal crucial details about its behavior at a molecular level.
Molecular Geometry Optimization and Vibrational Analysis
A fundamental step in any computational analysis is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the molecular structure of this compound can be optimized to its lowest energy state. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.
Following optimization, vibrational frequency analysis is typically performed. This calculation not only confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For instance, studies on 9-anthracenemethanol (B72535) have successfully correlated DFT-calculated vibrational frequencies with experimental FT-IR and FT-Raman spectra, allowing for detailed assignments of vibrational modes. researchgate.net A similar approach for this compound would allow for the identification of characteristic vibrational modes associated with the anthracene (B1667546) core, the ethanol (B145695) side chain, and their coupling.
Table 1: Predicted Vibrational Frequencies for a Representative Anthracene Derivative (9-Anthracenemethanol) This table is illustrative and based on data for a similar compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| O-H Stretch | 3650 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 2950-2850 |
| C=C Stretch (Anthracene Ring) | 1620-1400 |
| C-O Stretch | 1050 |
Electronic Structure Analysis (HOMO-LUMO Energies, Frontier Orbital Analysis, Energy Band Gap)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. semanticscholar.orgnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich anthracene ring, while the LUMO would also be distributed across this aromatic system. The ethanol substituent would have a modest influence on the frontier orbital energies. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. In studies of various anthracene derivatives, these gaps are found to be in a range that makes them suitable for optoelectronic applications. nih.gov
Table 2: Representative Frontier Orbital Energies and Energy Gap for an Anthracene Derivative This table is illustrative and based on data for analogous compounds.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -2.4 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing regions of low electron density (positive potential, prone to nucleophilic attack).
In this compound, the MEP map would likely show the most negative potential (red) around the oxygen atom of the hydroxyl group, reflecting its high electronegativity and lone pairs of electrons. The π-system of the anthracene ring would also exhibit regions of negative potential. Conversely, the hydrogen atom of the hydroxyl group would be depicted as a region of positive potential (blue), making it a potential hydrogen bond donor. The hydrogen atoms on the anthracene core would also show a lesser degree of positive potential. Such maps are crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions. nih.gov
Spectroscopic Parameter Prediction (UV-Vis, NMR)
Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically correspond to π-π* excitations within the anthracene chromophore.
Furthermore, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgepa.govacs.org By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method, theoretical ¹H and ¹³C NMR spectra can be generated. wu.ac.th Comparing these predicted spectra with experimental data can aid in the structural confirmation of the molecule and the assignment of specific resonances to individual atoms. For instance, the aromatic protons of the anthracene core would be expected to appear in a distinct region of the ¹H NMR spectrum compared to the aliphatic protons of the ethanol side chain.
Quantum Chemical Descriptors and Reactivity Analysis
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a quantitative basis for the chemical intuition derived from frontier orbital theory.
Ionization Potential (I) and Electron Affinity (A) : These can be approximated using Koopmans' theorem, where I ≈ -E(HOMO) and A ≈ -E(LUMO).
Chemical Hardness (η) : Calculated as η = (I - A) / 2, it measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.
Chemical Potential (μ) : Calculated as μ = -(I + A) / 2, it represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) : Calculated as ω = μ² / (2η), it quantifies the ability of a molecule to accept electrons.
These parameters are instrumental in predicting how this compound will behave in various chemical reactions.
Table 3: Illustrative Quantum Chemical Descriptors for an Anthracene Derivative This table is illustrative and based on data for analogous compounds.
| Descriptor | Definition | Calculated Value (eV) |
|---|---|---|
| Ionization Potential (I) | -E(HOMO) | 5.8 |
| Electron Affinity (A) | -E(LUMO) | 2.4 |
| Chemical Hardness (η) | (I - A) / 2 | 1.7 |
| Chemical Potential (μ) | -(I + A) / 2 | -4.1 |
Theoretical Mechanistic Studies of Sensing and Interaction Events
Anthracene derivatives are well-known for their fluorescent properties and are often employed as fluorescent probes and sensors. mdpi.comnih.govacs.orgnih.gov Theoretical mechanistic studies can provide invaluable insights into how molecules like this compound might interact with analytes, such as metal ions or small molecules.
By performing DFT calculations on the molecule both in its free state and when complexed with an analyte, it is possible to model the sensing mechanism. For example, if this compound were to act as a sensor for a metal ion, computations could show how coordination of the ion to the hydroxyl group alters the electronic structure of the anthracene fluorophore. This change in electronic structure, particularly in the HOMO and LUMO energy levels, would manifest as a change in the molecule's absorption and emission properties, leading to a "turn-on" or "turn-off" fluorescent response. acs.orgnih.gov These studies can elucidate the nature of the binding, calculate binding energies, and predict the resulting spectroscopic changes, thereby guiding the design of more effective chemical sensors. mdpi.com
Intermolecular Interaction Analysis
Computational methods are pivotal in understanding the supramolecular assembly of crystalline solids. For this compound, while specific experimental crystallographic data is not publicly available, theoretical insights can be gleaned from analyses of structurally similar anthracene derivatives. Techniques such as Hirshfeld surface analysis and 3D energy framework calculations are instrumental in dissecting the complex network of intermolecular forces that dictate the crystal packing and, consequently, the material's properties.
Hirshfeld Surface Analysis
For anthracene derivatives, the crystal structure is typically stabilized by a combination of van der Waals forces, including hydrogen bonding (if suitable functional groups are present), C–H···π interactions, and π–π stacking. Given the structure of this compound, which contains a hydroxyl group and an extensive aromatic system, a variety of intermolecular contacts are expected to play a role in its solid-state architecture.
A study on a related compound, 4-{[(anthracen-9-yl)methyl]amino}benzoic acid dimethylformamide monosolvate, provides a useful analogue for predicting the types and prevalence of interactions that might be observed in this compound. nih.gov The analysis of this compound revealed the following distribution of intermolecular contacts:
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 47.9 |
| C···H/H···C | 34.2 |
| O···H/H···O | 13.7 |
| N···H/H···N | 0.6 |
Data derived from a study on a similar anthracene derivative. nih.gov
Based on this, for this compound, it can be inferred that H···H contacts would be the most significant, arising from the numerous hydrogen atoms on the anthracene core and the ethyl alcohol substituent. nih.gov The C···H/H···C interactions, indicative of C–H···π bonding, would also be substantial, highlighting the interaction of hydrogen atoms with the π-system of the anthracene rings of adjacent molecules. nih.govrsc.org The presence of the hydroxyl group in this compound would lead to prominent O···H/H···O contacts, corresponding to hydrogen bonds, which are crucial in directing the molecular assembly. nih.gov
3D Energy Framework Calculations
To further quantify the energetic aspects of the crystal packing, 3D energy framework calculations can be employed. This method calculates the interaction energies between a central molecule and its surrounding neighbors, dissecting these energies into electrostatic, dispersion, polarization, and repulsion components. The resulting energy frameworks provide a visual and quantitative representation of the stabilization of the crystal lattice.
While specific energy framework calculations for this compound are not available, the analysis would typically involve the following steps:
Generation of a Molecular Cluster: A cluster of molecules is generated based on the single-crystal X-ray diffraction data.
Calculation of Interaction Energies: The interaction energy for each pair of molecules within the cluster is calculated using a suitable level of theory, often a density functional theory (DFT) approach.
Decomposition of Energy Components: The total interaction energy is decomposed into its constituent parts to understand the nature of the dominant forces.
The results of such calculations are often presented in a table summarizing the interaction energies for the most significant molecular pairs. A hypothetical representation of such data is provided below:
| Molecular Pair | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Interaction Energy (kJ/mol) |
|---|---|---|---|
| Pair 1 (Hydrogen Bonding) | -40.5 | -25.2 | -65.7 |
| Pair 2 (π-π Stacking) | -15.8 | -50.1 | -65.9 |
| Pair 3 (C-H···π) | -5.2 | -15.6 | -20.8 |
Hypothetical data for illustrative purposes.
These energy frameworks provide invaluable insights into the anisotropy of the intermolecular interactions, helping to explain the mechanical and electronic properties of the molecular crystal.
Derivatization Strategies and Functionalization of 2 Anthracen 2 Yl Ethan 1 Ol
Strategies for Altering Chemical Properties via the Hydroxyl Group
The hydroxyl group (-OH) of 2-(anthracen-2-yl)ethan-1-ol is a key site for derivatization. As a nucleophile, it readily participates in reactions such as acylation, silylation, and alkylation. These transformations are fundamental in synthetic chemistry for protecting the alcohol during multi-step syntheses or for systematically tuning the molecule's electronic and steric characteristics.
Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or a carboxylic anhydride, to form an ester linkage. This reaction is typically performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). The introduction of an acyl group can significantly impact the compound's properties. For instance, acetylation can increase lipophilicity, while the introduction of a long-chain acyl group can be used to modulate self-assembly properties. Furthermore, the resulting ester bond can be designed to be cleavable under specific physiological or chemical conditions, enabling its use as a pro-drug or a cleavable linker.
Interactive Table 8.1: Examples of Acylation Reactions
| Acylating Agent | Product | Typical Reaction Conditions | Purpose/Application |
|---|---|---|---|
| Acetyl Chloride | 2-(Anthracen-2-yl)ethyl acetate (B1210297) | Pyridine or Triethylamine in Dichloromethane (DCM) at 0 °C to RT | Protection of the hydroxyl group; modification of solubility. |
| Benzoyl Chloride | 2-(Anthracen-2-yl)ethyl benzoate | Pyridine, 4-Dimethylaminopyridine (DMAP) (cat.), DCM | Introduction of a second aromatic moiety; tuning of photophysical properties. |
| Succinic Anhydride | 4-((2-(Anthracen-2-yl)ethyl)oxy)-4-oxobutanoic acid | Triethylamine, DCM or Toluene, reflux | Introduction of a terminal carboxylic acid for further conjugation (e.g., to amines). |
Silylation is a widely used strategy for protecting hydroxyl groups during organic synthesis. The reaction of this compound with a silyl (B83357) halide, most commonly in the presence of a base like imidazole, yields a stable silyl ether. The steric bulk and electronic properties of the silyl group can be chosen to suit the specific requirements of a synthetic route. For example, a trimethylsilyl (B98337) (TMS) ether is relatively labile and can be cleaved under mild acidic conditions, whereas a tert-butyldimethylsilyl (TBDMS) ether is significantly more robust and resistant to a broader range of reagents, yet can be selectively removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). This orthogonality makes silylation an indispensable tool in the synthesis of complex molecules derived from the parent alcohol.
Interactive Table 8.2: Examples of Silylation Reactions
| Silylating Agent | Product (Silyl Ether) | Typical Conditions | Key Features of Protecting Group |
|---|---|---|---|
| Trimethylsilyl chloride (TMSCl) | 2-(2-((Trimethylsilyl)oxy)ethyl)anthracene | Imidazole or Triethylamine in DCM or DMF | Easily cleaved; sensitive to mild acid and moisture. Used for temporary protection. |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)anthracene | Imidazole in Dimethylformamide (DMF) at RT | Robust and stable to many reaction conditions (e.g., organometallics, mild oxidation/reduction). Cleaved by fluoride ions. |
| tert-Butyldiphenylsilyl chloride (TBDPSCl) | 2-(2-((tert-Butyldiphenylsilyl)oxy)ethyl)anthracene | Imidazole in DMF at RT | Highly robust due to steric bulk. Stable to acidic conditions that cleave TBDMS or TMS ethers. |
Alkylation converts the hydroxyl group into an ether, a transformation that imparts high chemical stability. A common method is the Williamson ether synthesis, which proceeds in two steps. First, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to generate a highly nucleophilic alkoxide intermediate. Second, this alkoxide undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the ether linkage. This strategy is used not only for protection but also to permanently install alkyl chains that can introduce new functionalities or alter physical properties like hydrophobicity and viscosity.
Interactive Table 8.3: Examples of Alkylation Reactions
| Alkylating Agent | Base | Product (Ether) | Purpose |
|---|---|---|---|
| Methyl iodide | Sodium hydride (NaH) | 2-(2-Methoxyethyl)anthracene | Permanent protection or modification of electronic properties. |
| Benzyl bromide | Sodium hydride (NaH) | 2-(2-(Benzyloxy)ethyl)anthracene | Installation of a benzyl ether, which can be removed later via hydrogenolysis. |
| Propargyl bromide | Sodium hydride (NaH) | 2-(2-(Prop-2-yn-1-yloxy)ethyl)anthracene | Introduction of a terminal alkyne for subsequent "click chemistry" reactions. |
Conjugation with Other Functional Moieties for Multi-functional Systems
Beyond simple derivatization, the hydroxyl group of this compound is an ideal anchor point for covalent attachment to other functional molecules, leading to the creation of sophisticated, multi-component systems. The intrinsic fluorescence of the anthracene (B1667546) unit makes this compound a valuable building block for fluorescent probes, sensors, and labeled materials. The ethyl spacer provides flexibility and insulates the fluorophore's electronic system from the conjugated moiety, often preserving its favorable photophysical properties.
Conjugation strategies typically leverage the reactions described previously (e.g., esterification, etherification) to link the anthracene unit to a target molecule.
Chemosensors: The compound can be conjugated to a receptor molecule (e.g., a calixarene, cyclodextrin, or crown ether) that has a specific affinity for an analyte such as a metal ion or a small organic molecule. Binding of the analyte to the receptor can induce a conformational or electronic change that perturbs the anthracene fluorescence, resulting in a detectable signal (e.g., quenching or enhancement). This phenomenon, known as photoinduced electron transfer (PET), is a common mechanism in the design of fluorescent chemosensors.
Bioconjugates: The hydroxyl group can be used to attach the anthracene fluorophore to biomolecules like peptides, proteins, or oligonucleotides. This often involves first activating the hydroxyl group or converting it to a different functional group (e.g., a carboxylic acid or an amine) to facilitate coupling with the biomolecule. The resulting bioconjugates are used in fluorescence microscopy, immunoassays, and other bio-imaging applications to track biological processes.
Functional Polymers: this compound can act as an initiator for polymerization reactions, such as the ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone). This results in polymers like polylactide (PLA) or polycaprolactone (B3415563) (PCL) that are end-labeled with a fluorescent anthracene group. Such materials are useful for studying polymer degradation, monitoring drug delivery from polymeric nanoparticles, or creating fluorescent polymer films.
Interactive Table 8.4: Examples of Conjugation Strategies
| Conjugated Moiety | Linkage Type | Resulting System | Potential Application |
|---|---|---|---|
| Aza-crown ether | Ester or Ether | Fluorescent Ionophore | Selective sensing of metal cations (e.g., Na+, K+) in solution. |
| Poly(ethylene glycol) (PEG) chain | Ether | PEGylated Anthracene Fluorophore | Improving water solubility and biocompatibility for bio-imaging applications. |
| Polylactide (PLA) chain | Ester (from initiation) | Anthracene-end-capped PLA | Fluorescent, biodegradable polymer for tracking material degradation or drug release. |
| Biotin | Ester | Anthracene-Biotin Conjugate | Fluorescent probe for assays involving avidin-biotin binding interactions. |
Future Research Directions
Exploration of Novel Synthetic Pathways
The development of new and efficient synthetic methods is crucial for accessing a wider range of anthracene (B1667546) derivatives with tailored properties. Future research in this area will likely focus on:
Innovative Catalytic Systems: Exploring novel catalysts, such as those based on copper or palladium, can lead to more efficient and selective reactions. For instance, methods like the Suzuki and Sonogashira cross-coupling reactions have been successfully used to synthesize various anthracene derivatives. researchgate.net Future work could investigate the application of these and other modern coupling strategies to the synthesis of 2-(Anthracen-2-YL)ethan-1-OL and its analogues.
Green Chemistry Approaches: Developing synthetic routes that are more environmentally friendly is a growing priority. This includes the use of less hazardous solvents, reducing the number of reaction steps, and improving atom economy. acs.org Research into one-pot synthesis methodologies for related compounds has shown promise in this regard. researchgate.net
Stereoselective Synthesis: For applications where chirality is important, the development of stereoselective synthetic methods is essential. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the ethan-1-ol side chain. uochb.cz
Advanced Photophysical Characterization Techniques
A deep understanding of the photophysical properties of this compound is fundamental to its application in areas like OLEDs and fluorescent probes. mdpi.comchalmers.se Future research will benefit from the application of advanced characterization techniques to probe its behavior at a fundamental level.
| Technique | Information Gained | Potential Application for this compound |
| Time-Resolved Fluorescence Spectroscopy | Excited-state lifetimes, quantum yields, and quenching mechanisms. mdpi.com | Understanding the efficiency of light emission and its modulation by the environment. |
| Transient Absorption Spectroscopy | Information about triplet states and other transient species. | Investigating its potential in applications like triplet-triplet annihilation upconversion. chalmers.sersc.org |
| Single-Molecule Spectroscopy | Probing the photophysical properties of individual molecules, revealing heterogeneity. | Understanding the distribution of properties within a sample and identifying highly emissive species. |
These techniques will provide a more complete picture of the excited-state dynamics of this compound, enabling the rational design of molecules with optimized photophysical properties. mdpi.com
Development of Advanced Chemosensor Platforms
The inherent fluorescence of the anthracene core makes it an excellent building block for the development of chemosensors for detecting various analytes. researchgate.netbohrium.com Future research in this area will focus on creating highly sensitive and selective sensors based on this compound.
Key strategies for developing advanced chemosensors include:
Functionalization: Introducing specific recognition moieties to the this compound scaffold to enable selective binding to target analytes such as metal ions or anions. researchgate.netresearchgate.net
"Turn-on" and "Turn-off" Sensing: Designing sensors where the fluorescence is either enhanced ("turn-on") or quenched ("turn-off") upon binding to the analyte, providing a clear signal. researchgate.net
Ratiometric Sensing: Developing sensors that exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon analyte binding, which can provide more reliable and quantitative measurements. researchgate.net
Integration with Nanomaterials: Incorporating this compound-based sensors into nanomaterials like nanoparticles or quantum dots to enhance their sensitivity and stability.
Integration into Next-Generation Materials Systems
The unique optical and electronic properties of anthracene derivatives make them attractive for integration into advanced materials. mdpi.com Future research will explore the incorporation of this compound into various material systems to impart new functionalities.
Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are known for their blue emission, a crucial color for full-color displays and white lighting. chalmers.sersc.org Research will focus on designing and synthesizing derivatives of this compound with improved charge transport properties and high fluorescence quantum yields for use as emitters or hosts in OLED devices.
Liquid Crystals: The rigid anthracene core can be incorporated into liquid crystalline structures to create materials with interesting optical and electro-optical properties. mdpi.com
Polymers and Foldamers: Incorporating this compound into polymer backbones or as side chains can lead to new materials with tailored mechanical and photophysical properties. liverpool.ac.uk This could include the development of mechanophores, which change their optical properties in response to mechanical stress. liverpool.ac.uk
Enhanced Computational Modeling and Machine Learning Approaches
Computational modeling and machine learning are becoming increasingly powerful tools in materials science and chemistry. ucr.eduresearchgate.nettu-dresden.de These approaches can accelerate the discovery and design of new materials by predicting their properties before they are synthesized.
Future research in this area will involve:
Density Functional Theory (DFT) Calculations: Using DFT to predict the electronic structure, absorption and emission spectra, and other photophysical properties of this compound and its derivatives. researchgate.netresearchgate.net This can help in understanding structure-property relationships and guide the design of new molecules with desired characteristics. chalmers.se
Molecular Dynamics (MD) Simulations: Simulating the behavior of this compound in different environments, such as in solution or in a polymer matrix, to understand its interactions and dynamics.
Machine Learning (ML) Models: Developing ML models that can predict the properties of anthracene derivatives based on their molecular structure. researchgate.net This can be used to screen large virtual libraries of compounds to identify promising candidates for specific applications, significantly speeding up the materials discovery process. researchgate.net
By combining these computational approaches, researchers can gain deeper insights into the behavior of this compound and accelerate the development of new materials and technologies based on this versatile compound.
Q & A
Q. What are the common synthetic routes for 2-(Anthracen-2-YL)ethan-1-OL, and how are they optimized for yield and purity?
Methodological Answer: The synthesis of this compound typically involves two strategies:
- C-N Bond Formation : Reacting anthracene derivatives (e.g., 2-aminoanthracene) with ethanol-based precursors via nucleophilic substitution or coupling reactions. For example, analogous protocols for hydroxychloroquine synthesis use 4,7-dichloroquinoline and amino-alcohol intermediates under reflux conditions .
- Reduction Methods : Reducing carbonyl or nitro groups attached to the anthracene moiety. Lithium aluminium hydride (LiAlH₄) or borane-dimethyl sulfide are common reducing agents, as seen in the synthesis of phenolic ethanol derivatives .
Optimization : Purity is enhanced via recrystallization (e.g., using dimethylformamide:ethanol mixtures) , while yield improvements involve temperature control and catalyst selection (e.g., sodium acetate in acetic acid for cyclocondensation reactions) .
Q. How is the crystal structure of this compound determined, and what software tools are recommended?
Methodological Answer: Crystallographic analysis involves:
Data Collection : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
Structure Solution : Using direct methods in SHELXS or SHELXD for phase determination .
Refinement : SHELXL is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
Validation : OLEX2 provides a graphical interface for structure visualization, hydrogen placement, and reporting .
Best Practice : Cross-validate results with spectroscopic data (e.g., NMR) to confirm molecular geometry .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during reflux or distillation steps.
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
- Storage : Keep in sealed, light-resistant containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during functionalization of the anthracene ring?
Methodological Answer:
- Multi-Technique Analysis : Combine H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm substituent positions. For example, hydrazineylidene adducts of anthraquinones were validated via NMR chemical shifts (δ 6.8–8.5 ppm for aromatic protons) and SC-XRD .
- Computational Validation : Use density functional theory (DFT) to predict NMR/IR spectra and compare with experimental data.
- Redundancy Checks : Repeat reactions under controlled conditions to isolate intermediates and identify side products .
Q. What strategies optimize reaction conditions for introducing hydroxyl or amino groups to this compound?
Methodological Answer:
- Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) enhance C-N coupling efficiency in reductive amination, as demonstrated in HCQ synthesis .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of anthracene derivatives during nucleophilic substitutions .
- Temperature Gradients : Stepwise heating (e.g., 60°C → reflux) minimizes decomposition of thermally sensitive intermediates .
Q. How can researchers assess the biological activity of this compound derivatives?
Methodological Answer:
Q. What analytical challenges arise in characterizing this compound polymorphs, and how are they addressed?
Methodological Answer:
- Challenge : Polymorphism can lead to varying solubility and stability profiles.
- Solutions :
- Case Study : Anthraquinone derivatives showed distinct PXRD patterns for polymorphs, correlating with dissolution rates .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Steric Hindrance : Bulky anthracene substituents slow down Suzuki-Miyaura couplings; use smaller ligands (e.g., PPh₃) to enhance catalyst accessibility .
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the anthracene ring activate the substrate for nucleophilic aromatic substitution .
- Kinetic Studies : Monitor reaction progress via HPLC to optimize ligand/metal ratios and reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
